2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
Description
This sulfonamide derivative features a central benzene ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively. The sulfonamide group (-SO₂NH₂) is attached to a para-substituted phenyl ring, which connects to a pyrimidine moiety. The pyrimidine ring is further functionalized with a methyl group at position 4 and a 4-methylphenylamino group at position 6.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-17-5-8-20(9-6-17)28-25-16-19(3)27-26(30-25)29-21-10-12-22(13-11-21)31-35(32,33)24-15-18(2)7-14-23(24)34-4/h5-16,31H,1-4H3,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBCNCUXSLVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity, pharmacological implications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a sulfonamide group, which is known to impart various biological activities, including antibacterial and antitumor properties.
Antitumor Activity
Research has indicated that sulfonamide derivatives exhibit significant antitumor activity. In particular, compounds similar to 2-methoxy-5-methyl-N-[4-(...)] have shown promise in inhibiting cancer cell proliferation. A study demonstrated that derivatives with pyrimidine rings effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for tumor growth. For instance, sulfonamides may inhibit carbonic anhydrase or other enzymes involved in tumor metabolism. This inhibition leads to reduced cellular proliferation and enhanced apoptosis in cancer cells .
Cardiovascular Effects
In addition to antitumor activity, sulfonamide derivatives have been studied for their effects on cardiovascular health. A recent study evaluated the impact of related benzene sulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential applications in treating hypertension or other cardiovascular conditions .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial for evaluating the therapeutic potential of any drug candidate.
Absorption and Distribution
The compound's absorption properties were assessed using theoretical models like SwissADME. Results showed moderate permeability across biological membranes, which is favorable for oral bioavailability. However, further studies are needed to confirm these findings in vivo .
Metabolism
The metabolic pathways of 2-methoxy-5-methyl-N-[4-(...)] suggest that it may not significantly interact with cytochrome P450 enzymes, indicating a potential for fewer drug-drug interactions compared to other compounds metabolized through this pathway .
Toxicity Profile
Toxicological assessments are essential for determining safety profiles. Preliminary studies suggest low toxicity in vitro; however, comprehensive in vivo studies are necessary to establish safety margins before clinical application .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of sulfonamide derivatives:
- Antitumor Efficacy : A study published in 2024 showed that a structurally similar compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
- Cardiovascular Impact : Another investigation highlighted that certain benzene sulfonamides reduced coronary resistance significantly, indicating their potential use in managing cardiovascular diseases .
- Pharmacokinetic Analysis : Theoretical pharmacokinetic evaluations using computational tools like ADMETlab indicated favorable absorption characteristics, suggesting good bioavailability .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide exhibit promising anticancer activity. These compounds can inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in tumor cells.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA replication.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory conditions.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that similar sulfonamide compounds can effectively reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves targeting specific pathways such as the MAPK/ERK pathway.
- Antimicrobial Testing : A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed that derivatives of this compound inhibited growth at micromolar concentrations, indicating significant potential as an antibiotic agent.
- Anti-inflammatory Research : Animal models treated with related compounds showed reduced markers of inflammation, suggesting that these compounds could be developed into therapeutic agents for diseases like rheumatoid arthritis.
Comparison with Similar Compounds
Structural Analog 1: N-[4-({4-[(4-Methoxyphenyl)Amino]-6-Methylpyrimidin-2-Yl}Amino)Phenyl]-2-Methyl-5-(Propan-2-Yl)Benzene-1-Sulfonamide (CAS 946269-83-6)
Key Differences :
- Substituents on Benzene Ring : The target compound has a methoxy and methyl group at positions 2 and 5, whereas this analog replaces the methoxy group with an isopropyl (-CH(CH₃)₂) group at position 3.
- The methoxy group in the target compound may improve hydrogen-bonding interactions with biological targets .
| Property | Target Compound | CAS 946269-83-6 |
|---|---|---|
| Molecular Formula | C₂₈H₃₁N₅O₃S | C₂₈H₃₁N₅O₃S |
| Molecular Weight | 517.6 g/mol | 517.6 g/mol |
| Key Substituents | 2-OCH₃, 5-CH₃ | 2-CH₃, 5-CH(CH₃)₂ |
Structural Analog 2: N-{2-Methyl-5-[(6-Phenylpyrimidin-4-Yl)Amino]Phenyl}Methanesulfonamide (5MS)
Key Differences :
- Pyrimidine Substitution: The target compound has a 4-methyl-6-[(4-methylphenyl)amino]pyrimidine, while 5MS features a 6-phenylpyrimidine.
- Sulfonamide Position : The sulfonamide in 5MS is attached to a meta-substituted benzene ring, contrasting with the para-substitution in the target compound.
- Impact: The 4-methylphenylamino group in the target compound may confer selectivity for specific kinases or receptors, whereas the phenyl group in 5MS could enhance π-π stacking interactions .
Structural Analog 3: N-(4-Methoxyphenyl)Benzenesulfonamide
Key Differences :
- Simplified Structure : Lacks the pyrimidine moiety and additional methyl/methoxy groups.
- This simpler structure likely results in lower target specificity compared to the target compound .
Structural Analog 4: N-[5-Fluoro-2-(4-Methylbenzyloxy)Pyrimidin-4-Yl]Methanesulfonamide
Key Differences :
- Substituents : Fluorine at position 5 and a 4-methylbenzyloxy group at position 2 on the pyrimidine.
Q & A
Q. What are the optimal synthetic routes for preparing this sulfonamide-pyrimidine hybrid compound?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones or via Suzuki-Miyaura coupling for aryl-substituted pyrimidines .
- Step 2 : Sulfonamide linkage using coupling agents (e.g., EDCI/HOBt) under inert conditions (N₂ atmosphere) to prevent oxidation of sensitive intermediates .
- Critical Parameters : Use polar aprotic solvents (e.g., DMSO, DMF) and bases like NaH or K₂CO₃ to facilitate nucleophilic substitution . Temperature control (60–80°C) is essential to avoid decomposition .
Table 1 : Key Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine formation | Thiourea, β-diketone, EtOH, reflux | 65–75 | |
| Sulfonamide coupling | EDCI, HOBt, DMF, RT | 80–85 |
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy singlet at ~3.8 ppm, pyrimidine NH signals at ~9–10 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns matching the molecular formula (e.g., C₂₇H₂₈N₆O₃S) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., pyrimidine vs. benzene planes: ~12–86°) and hydrogen-bonding networks .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays :
- Enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) using fluorometric/colorimetric assays .
- Antimicrobial screening via broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Cell-based assays : Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can structural modifications improve solubility and bioavailability?
- Strategies :
- Introduce polar groups (e.g., hydroxyl, carboxyl) on the benzene or pyrimidine rings .
- Replace methoxy groups with more hydrophilic substituents (e.g., morpholine, piperazine) .
- Experimental Validation : LogP measurements (HPLC) and pharmacokinetic studies (e.g., Caco-2 permeability assays) .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Systematic Re-evaluation :
- Standardize assay conditions (pH, temperature, cell lines) to minimize variability .
- Compare structural analogs (e.g., pyrimidine vs. pyridazine derivatives) to identify substituent-specific effects .
- Computational Docking : Use molecular dynamics simulations to assess binding mode consistency across protein isoforms .
Q. How can computational tools guide the design of derivatives with enhanced target selectivity?
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .
- Molecular Docking : Identify key interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) to prioritize functional group modifications .
Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
- Techniques :
- Schlenk line for anhydrous reactions .
- Low-temperature (−78°C) lithiation for pyrimidine functionalization .
- Stability Testing : Monitor intermediates via TLC/FTIR to detect decomposition .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound?
- SAR Workflow :
Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the benzene and pyrimidine rings .
Test biological activity in dose-response assays.
Perform statistical analysis (e.g., PCA) to identify critical substituents .
Table 2 : Impact of Substituents on Biological Activity
| Substituent (Position) | Activity Trend (IC₅₀) | Reference |
|---|---|---|
| Methoxy (Benzene) | ↓ Solubility, ↑ Lipophilicity | |
| Methyl (Pyrimidine) | ↑ Enzyme inhibition |
Q. What strategies are effective in isolating enantiomers of chiral intermediates?
- Chiral Resolution :
- Use chiral HPLC columns (e.g., amylose-based) .
- Crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) .
Q. How can researchers validate target engagement in complex biological systems?
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate target proteins .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
